3-(Dimethylamino)-5-(trifluoromethyl)pyridine-2-carbothioamide 3-(Dimethylamino)-5-(trifluoromethyl)pyridine-2-carbothioamide
Brand Name: Vulcanchem
CAS No.: 1189378-62-8
VCID: VC6929502
InChI: InChI=1S/C9H10F3N3S/c1-15(2)6-3-5(9(10,11)12)4-14-7(6)8(13)16/h3-4H,1-2H3,(H2,13,16)
SMILES: CN(C)C1=C(N=CC(=C1)C(F)(F)F)C(=S)N
Molecular Formula: C9H10F3N3S
Molecular Weight: 249.26

3-(Dimethylamino)-5-(trifluoromethyl)pyridine-2-carbothioamide

CAS No.: 1189378-62-8

Cat. No.: VC6929502

Molecular Formula: C9H10F3N3S

Molecular Weight: 249.26

* For research use only. Not for human or veterinary use.

3-(Dimethylamino)-5-(trifluoromethyl)pyridine-2-carbothioamide - 1189378-62-8

Specification

CAS No. 1189378-62-8
Molecular Formula C9H10F3N3S
Molecular Weight 249.26
IUPAC Name 3-(dimethylamino)-5-(trifluoromethyl)pyridine-2-carbothioamide
Standard InChI InChI=1S/C9H10F3N3S/c1-15(2)6-3-5(9(10,11)12)4-14-7(6)8(13)16/h3-4H,1-2H3,(H2,13,16)
Standard InChI Key IFTREIAAKZVXGT-UHFFFAOYSA-N
SMILES CN(C)C1=C(N=CC(=C1)C(F)(F)F)C(=S)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyridine core substituted at the 2-, 3-, and 5-positions (Figure 1). The 2-position is occupied by a carbothioamide group (C(=S)NH2-\text{C}(=\text{S})\text{NH}_2), while the 3-position contains a dimethylamino moiety (N(CH3)2-\text{N}(\text{CH}_3)_2). A trifluoromethyl group (CF3-\text{CF}_3) at the 5-position contributes to its electronegativity and metabolic stability. This arrangement creates a polar yet lipophilic molecule, as evidenced by a calculated partition coefficient (logP\log P) of 2.1, suggesting moderate membrane permeability.

Physicochemical Profile

Key physicochemical properties include:

PropertyValue
Molecular Weight249.26 g/mol
Melting Point148–152°C (predicted)
SolubilitySparingly soluble in water;
soluble in DMSO, DMF, and THF
logP\log P (Octanol/Water)2.1

The trifluoromethyl group enhances lipid solubility and resistance to oxidative degradation, while the carbothioamide moiety enables hydrogen bonding with biological targets.

Synthesis and Optimization

Synthetic Routes

The synthesis typically proceeds via a three-step sequence (Scheme 1):

  • Trifluoromethylation: Introduction of the CF3-\text{CF}_3 group to a pyridine precursor using reagents such as sodium trifluoroacetate or trifluoromethylsilane under palladium catalysis.

  • Amination: Installation of the dimethylamino group via nucleophilic substitution or Buchwald–Hartwig coupling .

  • Carbothioamide Formation: Reaction with thiourea or 1,1′-thiocarbonyldiimidazole (TCDI) to introduce the C(=S)NH2-\text{C}(=\text{S})\text{NH}_2 group .

For example, TCDI-mediated coupling of 3-(dimethylamino)-5-(trifluoromethyl)pyridin-2-amine with thiourea yields the target compound in 65–70% purity, requiring subsequent purification by reverse-phase chromatography .

Structural Modifications

Structure–activity relationship (SAR) studies of analogous compounds reveal that:

  • The pyridine nitrogen’s position relative to the carbothioamide is critical for bioactivity .

  • Electron-donating groups (e.g., N(CH3)2-\text{N}(\text{CH}_3)_2) enhance potency compared to electron-withdrawing substituents .

  • Trifluoromethyl groups improve pharmacokinetic properties by reducing metabolic clearance.

Analytical Characterization

Chromatographic Behavior

High-performance liquid chromatography (HPLC) retention times under acidic conditions range from 3.1–5.1 minutes, depending on the column and mobile phase .

Research Findings and Biological Activity

Enzyme Inhibition

Though direct data are unavailable, analogous piperazine-1-carbothioamides inhibit bacterial PPTases at submicromolar concentrations . Resistance mechanisms in Escherichia coli involve efflux pumps, highlighting the need for co-administration with efflux inhibitors .

Pharmacokinetic Profiling

Preliminary ADME (absorption, distribution, metabolism, excretion) studies of related compounds show:

  • Moderate oral bioavailability (45–60%)

  • Half-life (t1/2t_{1/2}) of 2.5–3.5 hours in rodent models

  • Hepatic metabolism via cytochrome P450 3A4

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